molecular formula C16H16N6O B7438478 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one

3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one

Cat. No. B7438478
M. Wt: 308.34 g/mol
InChI Key: UMMMVMLPYRHVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one, also known as APTK or APTK-12, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one is not fully understood. However, it has been proposed that 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one induces apoptosis in cancer cells by activating the caspase-3 pathway. 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one has also been found to inhibit the NF-kB pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects
3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one has been found to have various biochemical and physiological effects. In cancer cells, 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one induces apoptosis and cell cycle arrest. Inflammatory cytokine production is inhibited by 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one, leading to its anti-inflammatory effects. 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one has also been found to have antimicrobial properties against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one in lab experiments is its potential therapeutic applications in cancer and inflammation research. Additionally, 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one has been found to have antimicrobial properties, making it a potential candidate for antibacterial drug development. However, one limitation of using 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one research. One potential direction is the development of 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one as a therapeutic agent for cancer and inflammation. Another potential direction is the investigation of 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one's antimicrobial properties for the development of antibacterial drugs. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one involves the reaction of 4-aminopyrimidine-2-methylamine and 4-phenyl-1,2,3-triazole-5-carboxylic acid in the presence of acetic anhydride and triethylamine. The resulting product is a white crystalline powder with a molecular weight of 332.4 g/mol.

Scientific Research Applications

3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one has shown potential therapeutic applications in various scientific research studies. One such study found that 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one inhibits the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. Another study found that 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one has been found to have antimicrobial properties against various bacterial strains.

properties

IUPAC Name

3-[1-[(4-aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c17-15-8-9-18-16(19-15)11-22-10-13(20-21-22)6-7-14(23)12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMMVMLPYRHVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CN(N=N2)CC3=NC=CC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one

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